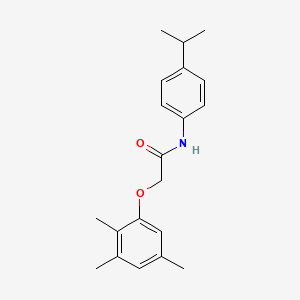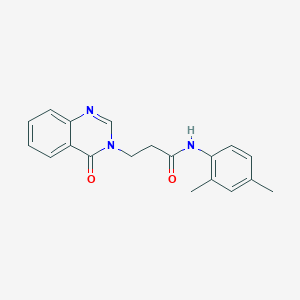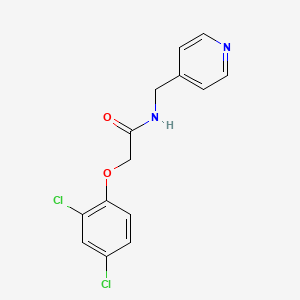![molecular formula C13H19NO B5797236 1-[2-(3-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5797236.png)
1-[2-(3-methylphenoxy)ethyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-methylphenoxy)ethyl]pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly known as MPPEP and is a selective antagonist for metabotropic glutamate receptor 5 (mGluR5). MPPEP has been extensively studied for its role in treating various neurological disorders, including anxiety, depression, and schizophrenia.
Wirkmechanismus
The mechanism of action of MPPEP involves its selective antagonistic effect on 1-[2-(3-methylphenoxy)ethyl]pyrrolidine. 1-[2-(3-methylphenoxy)ethyl]pyrrolidine is involved in the modulation of various neurotransmitters, including glutamate and dopamine. MPPEP binds to the allosteric site of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine, which leads to the inhibition of its activity. This inhibition can lead to the modulation of various neurotransmitters, which can result in the development of new therapies for various neurological disorders.
Biochemical and Physiological Effects
MPPEP has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitters, including glutamate and dopamine. MPPEP has been shown to have anxiolytic and antidepressant effects, which can be attributed to its modulation of the activity of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine. MPPEP has also been shown to have antipsychotic effects, which can be attributed to its modulation of the activity of dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
MPPEP has several advantages as a research tool. It is a selective antagonist for 1-[2-(3-methylphenoxy)ethyl]pyrrolidine, which makes it a valuable tool for studying the role of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine in various physiological processes. MPPEP is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, there are also limitations to the use of MPPEP in laboratory experiments. Its selectivity for 1-[2-(3-methylphenoxy)ethyl]pyrrolidine can limit its use in studying the role of other receptors in various physiological processes.
Zukünftige Richtungen
There are several future directions for the use of MPPEP in scientific research. One potential direction is the development of new therapies for various neurological disorders, including anxiety, depression, and schizophrenia. MPPEP has been shown to have anxiolytic, antidepressant, and antipsychotic effects, which make it a promising candidate for the development of new therapies. Another potential direction is the study of the role of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine in various physiological processes. MPPEP can be used as a research tool to study the role of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine in various physiological processes, which can lead to a better understanding of the underlying mechanisms of various neurological disorders.
Synthesemethoden
The synthesis of MPPEP involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 3-methylphenol, which is reacted with 2-(2-bromoethyl)pyrrolidine to form 1-[2-(3-methylphenoxy)ethyl]pyrrolidine. The reaction is carried out under controlled conditions, and the product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
MPPEP has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a selective antagonistic effect on 1-[2-(3-methylphenoxy)ethyl]pyrrolidine, which is a type of G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. MPPEP has been shown to modulate the activity of 1-[2-(3-methylphenoxy)ethyl]pyrrolidine, which can lead to the development of new therapies for various neurological disorders.
Eigenschaften
IUPAC Name |
1-[2-(3-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12-5-4-6-13(11-12)15-10-9-14-7-2-3-8-14/h4-6,11H,2-3,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTHCQMTPFZJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3-Methylphenoxy)ethyl]pyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5797177.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-3-pyridinylacetamide](/img/structure/B5797178.png)



![1-(3-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4,6-trimethylphenyl)ethanone](/img/structure/B5797216.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(4-methoxyphenyl)benzamide](/img/structure/B5797221.png)

![2-[benzyl(3,4-dichlorobenzyl)amino]ethanol](/img/structure/B5797242.png)
![N'-[(3,3-dimethylbutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5797253.png)
![7-ethyl-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5797256.png)